molecular formula C15H23NO B1386636 3-[(4-Isopropylphenoxy)methyl]piperidine CAS No. 946680-24-6

3-[(4-Isopropylphenoxy)methyl]piperidine

Cat. No.: B1386636
CAS No.: 946680-24-6
M. Wt: 233.35 g/mol
InChI Key: LTAIUNXDGUOGIW-UHFFFAOYSA-N
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Description

3-[(4-Isopropylphenoxy)methyl]piperidine is a chemical compound of significant interest in scientific research, particularly within the fields of medicinal chemistry and pharmacology. While specific biological data for this exact molecule is limited, its core structure—featuring a piperidine ring linked to a 4-isopropylphenoxy group—is a recognized pharmacophore in the development of bioactive molecules. Compounds with this general scaffold are frequently investigated as potential ligands for various central nervous system receptors . Researchers value this structural motif for its potential application in designing and synthesizing novel histamine H3 receptor ligands, as indicated by patents covering non-imidazole alkylamines with similar architectures . The isopropylphenoxy moiety contributes to the molecule's lipophilicity, which can influence its pharmacokinetic properties. Based on studies of highly similar compounds, such as 3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride, this class of chemicals may be explored for a range of biological activities. These can include anti-inflammatory effects, demonstrated by the inhibition of pro-inflammatory cytokines like TNF-α, and neuroprotective properties, which are assessed through cell viability assays under oxidative stress . The typical molecular formula for this compound is C15H23NO . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

3-[(4-propan-2-ylphenoxy)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-12(2)14-5-7-15(8-6-14)17-11-13-4-3-9-16-10-13/h5-8,12-13,16H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAIUNXDGUOGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material: N-protected piperidine, such as N-Boc or N-Cbz protected piperidine.
  • Reagent: 4-Isopropylphenoxy methyl chloride or bromide.
  • Reaction Conditions: Reflux in an aprotic solvent like dichloromethane or acetonitrile, with a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen.
  • Outcome: Formation of the N-alkylated piperidine with the phenoxy methyl group attached.

Notes:

  • The protection of the nitrogen prevents side reactions and ensures selectivity.
  • Deprotection steps follow if necessary, using acids or other cleaving agents.

Formation via Phenol Derivative and Nucleophilic Substitution

This method involves the synthesis of the phenoxy methyl intermediate first, followed by coupling with a piperidine derivative.

Stepwise Process:

  • Step 1: Synthesis of 4-isopropylphenol through Friedel-Crafts alkylation of phenol with isopropyl chloride or via direct substitution.
  • Step 2: Conversion of 4-isopropylphenol to 4-isopropylphenoxy methyl chloride using chloromethyl methyl ether or formaldehyde derivatives under acidic conditions.
  • Step 3: Nucleophilic substitution of the chloromethyl group with piperidine or its protected form, typically in the presence of a base like potassium carbonate.

Research Findings:

  • This route aligns with methods described for similar phenoxy methyl derivatives, emphasizing the importance of controlling reaction conditions to prevent polymerization or side reactions (see).

Reductive Amination and Cyclization Strategies

Advanced synthesis involves constructing the piperidine ring via cyclization of suitable precursors, often starting from aromatic or heteroaromatic compounds.

Method:

  • Preparation of a precursor: An aromatic aldehyde or ketone bearing the isopropylphenoxy group.
  • Step 1: Reductive amination with a primary amine or ammonia, forming an intermediate imine.
  • Step 2: Cyclization through intramolecular nucleophilic attack, often facilitated by acid catalysis or metal catalysts like palladium or platinum complexes.
  • Step 3: Final reduction to the piperidine ring using hydride donors such as sodium borohydride or lithium aluminum hydride.

Research Evidence:

  • Similar methodologies have been employed for synthesizing substituted piperidines, with specific emphasis on controlling stereochemistry and regioselectivity (see,).

Organometallic and Cross-Coupling Approaches

Modern synthetic routes leverage organometallic chemistry, especially palladium-catalyzed cross-coupling reactions, to install the phenoxy methyl group onto the piperidine core.

Approach:

  • Step 1: Synthesis of a halogenated piperidine derivative (e.g., 4-bromopiperidine).
  • Step 2: Coupling with a phenol derivative bearing the isopropyl group via Suzuki or Buchwald-Hartwig coupling.
  • Step 3: Post-coupling modifications, such as hydrogenation or deprotection, to yield the target compound.

Supporting Data:

  • The use of palladium catalysis in heterocyclic synthesis is well-documented in recent literature, offering high efficiency and regioselectivity (see,).

Summary Data Table of Preparation Methods

Method Key Reagents Key Conditions Advantages Limitations
Direct Alkylation N-protected piperidine + 4-isopropylphenoxy methyl chloride Reflux, aprotic solvent, base Simple, high yield Requires protection/deprotection steps
Phenol Derivative Coupling 4-isopropylphenol + chloromethyl reagent + piperidine Controlled temperature, base Modular, adaptable Multiple steps, potential side reactions
Reductive Amination Aromatic aldehyde + amine + hydride Acid catalysis, intramolecular cyclization Stereoselectivity control Longer synthesis time
Organometallic Cross-Coupling Halogenated piperidine + phenol derivative Pd-catalyzed, inert atmosphere High regioselectivity Catalyst cost, need for purification

Research Findings and Considerations

  • Reaction Optimization: Reaction parameters such as temperature, solvent choice, and reagent equivalents significantly influence yield and purity.
  • Stereochemistry: Stereoselective synthesis remains a challenge, especially when introducing chiral centers.
  • Functional Group Compatibility: Protecting groups are often necessary to prevent undesired side reactions during multi-step syntheses.
  • Environmental and Safety Aspects: Use of chloromethyl reagents and organometallic catalysts requires proper handling and disposal procedures.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Isopropylphenoxy)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(4-Isopropylphenoxy)methyl]piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Isopropylphenoxy)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Isopropylphenoxy)methyl]piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its isopropylphenoxy group and piperidine ring contribute to its versatility in research and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-Isopropylphenoxy)methyl]piperidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 4-isopropylphenol with a piperidine derivative (e.g., piperidinemethanol) under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reactivity . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves purity (>95%) . Yield optimization requires balancing stoichiometry, solvent polarity, and temperature .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 1.2 ppm for isopropyl CH₃, δ 3.5–4.0 ppm for piperidine CH₂O) .
  • HPLC : Use a C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) to assess purity (>98%) .
  • Mass Spectrometry : ESI-MS (positive mode) identifies [M+H]⁺ peaks and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; track photodegradation products .
  • Solution Stability : Dissolve in DMSO or ethanol; analyze at t = 0, 24, 72 hours for precipitation or hydrolysis .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s pharmacokinetic properties in vivo?

  • Methodological Answer : Use a randomized block design with split-split plots :

  • Dose Groups : 3–5 doses (e.g., 10–100 mg/kg) administered orally or intravenously.
  • Sampling : Collect plasma at t = 0.5, 1, 2, 4, 8, 24 hours post-dose.
  • Analytics : LC-MS/MS quantifies parent compound/metabolites. Apply non-compartmental analysis (NCA) for AUC, Cₘₐₓ, and t₁/₂ .

Q. How can researchers resolve contradictions in reported biological activity data for piperidine derivatives?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols .
  • Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR to rule out isomerism or impurities .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. What strategies are recommended for evaluating the compound’s environmental impact and ecotoxicity?

  • Methodological Answer : Follow tiered risk assessment frameworks :

  • Fate Studies : Measure logP (octanol-water partitioning) and soil adsorption coefficients (Kₒc) to predict mobility .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition (72-hour EC₅₀) .
  • Degradation Pathways : Use LC-QTOF-MS to identify photolytic or microbial degradation products in simulated ecosystems .

Q. How can polymorphic forms of this compound be screened and characterized?

  • Methodological Answer :

  • High-Throughput Screening : Use solvent-drop grinding with 10+ solvents (e.g., ethanol, acetonitrile) to induce crystallization .
  • Thermal Analysis : DSC/TGA identifies melting points and phase transitions.
  • PXRD : Compare diffraction patterns to known polymorphs (e.g., Form I vs. II) .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with serotonin/dopamine receptor crystal structures (PDB IDs: 5I6X, 6CM4) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) .
  • QSAR Modeling : Train models on piperidine derivatives’ IC₅₀ data to predict activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Isopropylphenoxy)methyl]piperidine
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3-[(4-Isopropylphenoxy)methyl]piperidine

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